4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
Overview
Description
This compound is a relatively new compound. It is an organic compound with a molecular formula of C13H14N2O3 .
Synthesis Analysis
The formation of supramolecular packing structures as a result of intermolecular H-bonding of O–H…O (carboxylic) and N–H …O (amide) is the most important characteristics of these compounds .Molecular Structure Analysis
Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms . Depending on the position of nitrogen atoms, oxadiazoles may occur in the form of four different isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole and 1,3,4-oxadiazole .Chemical Reactions Analysis
4- (3-Bromo-4-methylphenyl)butanoic acid (BMBPA) is an organic compound with a molecular formula of C10H11BrO2.Physical And Chemical Properties Analysis
It is a white crystalline solid with a melting point of 162 °C and a boiling point of 424 °C. The molecular weight of the compound is 251.28 g/mol .Scientific Research Applications
Enzyme Inhibition and Therapeutic Potential
- Urease Inhibition: Novel indole-based hybrid oxadiazole scaffolds, related to 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid, have demonstrated potent in vitro inhibitory potential against urease enzyme, suggesting potential therapeutic applications (Nazir et al., 2018).
Anticancer Properties
- In Vitro Antitumor Activity: Certain oxadiazole natural product analogs have shown significant antitumor activity towards a panel of 11 cell lines in vitro, indicating potential for cancer treatment (Maftei et al., 2013).
Mesomorphic Behaviors
- Liquid Crystalline Investigations: Studies on compounds containing 1,2,4-oxadiazole moieties have revealed insights into their mesomorphic behaviors, potentially impacting materials science and liquid crystal display technologies (Ali & Tomi, 2018).
Molecular Structure Analysis
- Structural Characterization: Research on oxadiazole derivatives has provided detailed insights into their molecular structures, contributing to the understanding of their chemical properties and potential applications in drug design (Meyer et al., 2003).
Radiochemical Applications
- PET Imaging: Automated synthesis of radiopharmaceuticals involving oxadiazole derivatives for PET imaging of specific receptors illustrates the compound's utility in advanced diagnostic techniques (Luo et al., 2019).
Corrosion Inhibition
- Protection of Metals: Oxadiazole derivatives have been evaluated for their corrosion inhibition ability towards mild steel in acidic conditions, highlighting their potential in industrial applications (Ammal et al., 2018).
Safety And Hazards
properties
IUPAC Name |
4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-5-7-10(8-6-9)13-14-11(18-15-13)3-2-4-12(16)17/h5-8H,2-4H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUHLVJYPWCTSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368798 | |
Record name | 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid | |
CAS RN |
851628-34-7 | |
Record name | 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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